Pantherinine

Beschreibung

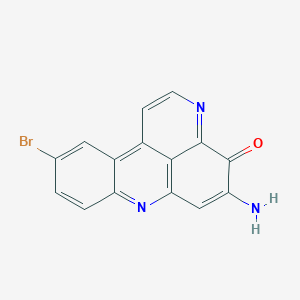

Structure

3D Structure

Eigenschaften

IUPAC Name |

11-amino-4-bromo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),10,13,15-octaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrN3O/c16-7-1-2-11-9(5-7)8-3-4-18-14-13(8)12(19-11)6-10(17)15(14)20/h1-6H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNMOYGATWIMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C4C(=C2C=C1Br)C=CN=C4C(=O)C(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165084 | |

| Record name | Pantherinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152606-66-1 | |

| Record name | Pantherinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152606661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantherinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Biological Source: Aplidium pantherinum (Ascidian) and Related Marine Organisms

Pantherinine was first isolated from the marine ascidian Aplidium pantherinum. nih.govuplb.edu.ph Ascidians, commonly known as sea squirts, belong to the phylum Chordata and are known to produce a diverse array of biologically active metabolites. mdpi.com this compound is classified as a tetracyclic pyridoacridine alkaloid. nih.gov While this compound itself was identified in Aplidium pantherinum, other pyrimidine (B1678525) compounds have been reported in various other ascidians, including Atriolum robustum and species within the genera Eudistoma and Didemnum. scielo.brscielo.br

Geographic Distribution of Source Organisms and Collection Sites

The primary source organism for this compound, Aplidium pantherinum, has been documented in several locations. The initial isolation of this compound was from specimens collected at Stenhouse Bay, South Australia. nih.govuplb.edu.ph The known distribution of Aplidium pantherinum also includes the waters off South Africa, specifically in areas such as False Bay and off the Cape. redalyc.orgresearchgate.netbiodiversityexplorer.infovliz.be Furthermore, this species has been recorded in KwaZulu-Natal. biodiversityexplorer.info

Advanced Chromatographic and Spectroscopic Techniques Utilized in Isolation

The isolation and structural elucidation of this compound from Aplidium pantherinum relied on a combination of advanced analytical methods. nih.gov The process of separating and purifying natural products like this compound typically involves various chromatographic techniques. ijpsjournal.comiipseries.orgslideshare.net These methods separate components of a mixture based on their physical and chemical properties.

Following separation, spectroscopic techniques are crucial for determining the chemical structure of the isolated compound. For this compound, the structure was primarily determined using nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR data. nih.govuplb.edu.ph Specifically, one-bond and multiple-bond proton-carbon correlation experiments were instrumental in assembling the final structure. nih.gov Mass spectrometry is another key technique used in conjunction with chromatography for the identification and structural analysis of such compounds. ijpsjournal.com

Structural Elucidation and Classification Within Alkaloid Families

Detailed Spectroscopic Analysis for Structural Assignment

The definitive structure of pantherinine was established primarily through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov These methods provide detailed insights into the molecular framework and elemental composition of the compound.

NMR spectroscopy has been a cornerstone in the structural determination of this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assigning the proton and carbon signals and establishing connectivity within the molecule. nih.govcolumbia.edu The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton. bhu.ac.in

Two-dimensional NMR techniques are particularly powerful. HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu HMBC experiments, on the other hand, reveal longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This data, showing which protons are near which carbons, allows for the piecing together of the molecular puzzle. nih.gov For complex molecules like this compound, these correlations are vital for unambiguously assembling the intricate ring system and defining the positions of substituents. beilstein-journals.org

Table 1: Key NMR Data for this compound Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Reveals the number and electronic environment of hydrogen atoms. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Defines the carbon framework of the molecule. bhu.ac.in |

| HSQC | Direct one-bond ¹H-¹³C correlations. | Connects specific protons to their directly attached carbons. columbia.edu |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Establishes the connectivity between different parts of the molecule. nih.govcolumbia.edu |

This table is a generalized representation of the application of NMR techniques.

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. kg.ac.rs High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the calculation of a unique molecular formula. libretexts.org This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. libretexts.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in predictable ways. kg.ac.rs In the case of this compound, the presence of a bromine atom is indicated by a characteristic isotopic pattern in the mass spectrum, specifically the M+ and M+2 peaks having nearly equal intensity. nih.govchemguide.co.uk

Classification as a Cytotoxic Aromatic Alkaloid

This compound is classified as a cytotoxic aromatic alkaloid. nih.gov The term "alkaloid" refers to a class of naturally occurring organic compounds that typically contain at least one nitrogen atom. "Aromatic" indicates the presence of a stable, planar ring system with delocalized pi electrons. The "cytotoxic" designation signifies its ability to kill cells, a property that was identified during its initial isolation and testing. nih.govnih.gov this compound was found to exhibit cytotoxic activity against murine leukemia cells. nih.govproquest.com

Structural Relationship to Pyridoacridine and Pyrrolopyrimidine Alkaloid Subclasses

The core structure of this compound aligns it with the pyridoacridine family of alkaloids. beilstein-journals.orgmdpi.com Pyridoacridines are characterized by a fused, polycyclic aromatic skeleton. researchgate.netresearchgate.net this compound's tetracyclic framework is a common feature among this class of marine-derived metabolites. mdpi.commdpi.com

Furthermore, while this compound itself is a pyridoacridine, its co-isolation with 7-deazainosine, a pyrrolopyrimidine nucleoside, from the same organism is noteworthy. nih.govasm.org Pyrrolopyrimidine alkaloids represent another significant class of nitrogen-containing natural products. asm.orgnaturalproducts.net The concurrent presence of these distinct alkaloid subclasses in Aplidium pantherinum points to diverse biosynthetic pathways within this marine ascidian. nih.govresearchgate.net

Comparative Analysis with Structurally Related Natural Products (e.g., Cystodytins, Deazainosine)

Comparing this compound to other natural products reveals key structural similarities and differences that can inform our understanding of its chemical properties.

Cystodytins: The cystodytins are a group of tetracyclic aromatic alkaloids that share a similar core structure with this compound. mdpi.comresearchgate.net Both this compound and the cystodytins belong to the iminoquinone series of pyridoacridine alkaloids and are known for their cytotoxic properties. mdpi.comresearchgate.net For instance, cystodytins A, B, and C have demonstrated potent antineoplastic activity. mdpi.comdntb.gov.ua The primary structural variations between this compound and the different cystodytins lie in the nature and position of substituents on the aromatic rings. beilstein-journals.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Deazainosine |

| Cystodytin A |

| Cystodytin B |

Biosynthetic Pathways and Precursor Derivations

Proposed Biosynthetic Origins within Marine Organisms

Pyridoacridine alkaloids, including pantherinine, are predominantly isolated from marine organisms, particularly sponges and ascidians (tunicates). nih.govnih.gov The prevailing hypothesis suggests that these compounds are likely produced by symbiotic microorganisms residing within the host organism, rather than the marine invertebrate itself. This is a common theme in marine natural product biosynthesis, where complex secondary metabolites are often traced back to associated bacteria, fungi, or cyanobacteria. However, direct evidence identifying the specific microbial producer of this compound is still forthcoming.

The proposed biosynthetic pathway for the pyridoacridine skeleton is thought to commence with the oxidative cleavage of tryptophan to yield kynurenine (B1673888). This is followed by a series of condensations and cyclizations.

Enzymatic Mechanisms Implicated in Pyridoacridine Biosynthesis

The specific enzymatic machinery responsible for the biosynthesis of this compound remains largely uncharacterized. Based on the proposed biosynthetic pathway, it is speculated that a variety of enzymes are involved, including oxidases, transferases, and enzymes catalyzing condensation reactions. The initial conversion of tryptophan to kynurenine is a well-known step in primary metabolism, catalyzed by tryptophan-2,3-dioxygenase. However, the subsequent enzymes that would assemble the pyridoacridine core from kynurenine and an acetate-derived unit have not been isolated or characterized.

The study of enzymatic synthesis in related alkaloid pathways suggests that polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS) could be involved in the formation of the carbon skeleton. These enzyme complexes are known for their ability to assemble complex natural products from simple precursors. Future research into the genomics of this compound-producing organisms or their symbionts may reveal the gene clusters encoding these biosynthetic enzymes.

Precursor Incorporation and Metabolic Transformation Studies

Feeding studies using isotopically labeled precursors are a classical method for elucidating biosynthetic pathways. While specific precursor incorporation studies for this compound are not extensively reported in the literature, studies on related pyridoacridine alkaloids have provided indirect evidence for the proposed pathway. For instance, the incorporation of labeled tryptophan and acetate (B1210297) into other members of the pyridoacridine family supports the general biosynthetic hypothesis.

These studies suggest a metabolic grid where various amino acids and acetate units are transformed and assembled. The transformation of tryptophan to kynurenine is a key initial step. The subsequent condensation with a β-ketoacyl thioester, derived from fatty acid metabolism, is proposed to form an intermediate that undergoes cyclization to build the characteristic fused ring system of the pyridoacridines. The exact nature of these intermediates and the sequence of their transformations are still areas of active investigation.

| Precursor Molecule | Proposed Role in Biosynthesis | Evidence |

|---|---|---|

| Tryptophan | Initial building block, source of the quinoline (B57606) portion. | General hypothesis for pyridoacridine biosynthesis, supported by structural analysis. |

| Kynurenine | Metabolite of tryptophan, direct precursor for condensation. | Proposed intermediate in the biosynthetic pathway. |

| Acetate | Source of the remaining carbon atoms in the skeleton via a polyketide pathway. | General hypothesis based on the structure of pyridoacridines. |

Genetic and Molecular Biology Approaches to Biosynthetic Pathway Elucidation

Modern genomic and molecular biology techniques offer powerful tools for uncovering the genetic basis of natural product biosynthesis. To date, these approaches have not been extensively applied to the study of this compound's biosynthetic pathway. The identification of the gene cluster responsible for this compound production would be a significant breakthrough. This would involve sequencing the genome of the producing organism (or its symbiont) and identifying a set of contiguous genes that encode the necessary biosynthetic enzymes, such as PKS/NRPS, tailoring enzymes (e.g., oxidases, methyltransferases), and transport proteins.

Once a candidate gene cluster is identified, heterologous expression in a model host organism, such as Escherichia coli or Streptomyces coelicolor, could be used to confirm its role in this compound production and to characterize the functions of the individual enzymes. This approach has been successful in elucidating the biosynthesis of many other complex natural products and holds great promise for unraveling the intricate steps of this compound's formation. The lack of such studies to date highlights a significant gap in the understanding of this important class of marine alkaloids.

Synthetic Chemistry of Pantherinine and Analogues

Historical Approaches to Total Synthesis of Pantherinine

Early synthetic efforts towards pyridoacridine alkaloids laid the groundwork for the eventual synthesis of this compound. A foundational strategy in this field was developed by Bracher in 1989 for the synthesis of the related alkaloid, ascididemin (B1665191). nih.gov Key steps in this approach, such as oxidative amination followed by acid-catalyzed cyclization to build the core tetracycle, became influential in subsequent syntheses within this class of compounds. nih.govmdpi.com

A significant breakthrough in the specific synthesis of this compound was its total synthesis utilizing a biaryl cross-coupling reaction as a key strategic step. researchgate.net This approach underscores a common retrosynthetic disconnection for this family of alkaloids, where the complex fused ring system is constructed by forging a crucial carbon-carbon bond between two suitably functionalized heterocyclic fragments. While specific details of the initial this compound synthesis are consolidated in specialized literature, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represents a cornerstone of historical and modern approaches to constructing the biaryl linkage inherent in the pyridoacridine scaffold.

Modern Synthetic Strategies and Methodologies for Pyridoacridine Cores

Contemporary synthetic strategies have expanded the toolkit for constructing the 11H-pyrido[4,3,2-mn]acridine core of this compound and related alkaloids, focusing on efficiency, modularity, and the ability to generate diverse analogues. nih.govnih.gov These modern approaches provide access to significant quantities of these marine natural products, which are often available in only minute amounts from their natural sources. mdpi.com

Radical reactions have emerged as a powerful tool. A notable strategy involves a sequence of two radical reactions as the key steps to assemble the pyridoacridine ring system. mdpi.com For instance, a Minisci benzoylation can be used to introduce a ketone functionality onto a quinoline (B57606) precursor, which then sets the stage for subsequent cyclization steps. mdpi.com The Minisci reaction, a homolytic aromatic substitution, is particularly effective for functionalizing electron-deficient N-heterocycles, a characteristic feature of the pyridoacridine core. wikipedia.org

Other modern methodologies include:

Anionic Ring Closure Cascades: This strategy involves the use of a strong base, such as sodium hydride (NaH), to initiate a cascade of intramolecular cyclizations, rapidly building the polycyclic system from a carefully designed acyclic precursor. nih.gov Microwave irradiation has been employed to facilitate these transformations. nih.gov

Palladium-Catalyzed Cross-Coupling: Suzuki and Negishi cross-coupling reactions remain central to modern syntheses. They are frequently used to introduce various aromatic or heteroaromatic rings (equivalents of Ring A or E in different analogues) onto a pre-formed core, allowing for the synthesis of diverse libraries of compounds. nih.govmdpi.com

Acid-Catalyzed Annulation: Brønsted or Lewis acids are used to promote tandem annulation reactions, where multiple rings are formed in a single step from precursors containing strategically placed functional groups. nih.gov

The table below summarizes some modern synthetic reactions employed in the construction of pyridoacridine cores.

| Reaction Type | Reagents/Conditions | Purpose in Synthesis | Reference |

| Minisci Reaction | Benzaldehyde, FeSO₄, t-BuOOH, TFA | C-H functionalization of quinoline precursor | mdpi.com |

| Negishi Coupling | Organozinc reagents, Pd catalyst (e.g., PEPPSI-iPr) | Biaryl bond formation | nih.gov |

| Suzuki Coupling | (Hetero)areneboronic acids, Pd catalyst | Introduction of Ring A equivalents | mdpi.com |

| Anionic Cascade | NaH, DMF or DMPU | Final intramolecular ring closures | nih.gov |

| Acid-Catalyzed Cyclization | H₂SO₄/AcOH or TfOH | Construction of the tetracyclic quinone core | nih.govmdpi.com |

This table is interactive. Users can sort data by column.

The laboratory synthesis of pyridoacridine alkaloids is characterized by several key transformations and the strategic derivatization of intermediates. A common early-stage reaction is the oxidative amination between a quinone, such as quinoline-5,8-dione, and an aminoketone like 2-aminoacetophenone. nih.govmdpi.com This is typically followed by an acid-catalyzed cyclization to yield a tetracyclic quinone intermediate, which forms a significant portion of the final alkaloid structure. nih.govmdpi.com

Further elaboration of these core intermediates is crucial. For example, in a highly efficient total synthesis of demethyldeoxyamphimedine, a related pentacyclic alkaloid, a key intermediate, benzo[c] mdpi.comnih.govnaphthyridin-5(6H)-one, was synthesized via a Negishi cross-coupling followed by a spontaneous lactamization. nih.gov This lactam was then derivatized into a 5-bromobenzo[c] mdpi.comnih.govnaphthyridine using phosphoryl bromide. nih.gov This bromo-substituted intermediate is highly versatile, as it can undergo a second cross-coupling reaction (e.g., another Negishi coupling) to introduce the remaining part of the target molecule, demonstrating the power of sequential derivatization and coupling strategies. nih.gov

Another example of key derivatization is seen in approaches toward neoamphimedine, where disconnection of the E ring leads to a key acid intermediate. This intermediate can be derivatized with various N-substituted amino acetals, providing a flexible route to study structure-activity relationships. nih.gov

While this compound itself is achiral, the synthesis of many related natural products and their analogues requires careful control of stereochemistry. Furthermore, regioselectivity is a paramount concern in the functionalization of the asymmetric pyridoacridine core.

Regioselectivity is particularly critical during C-H functionalization reactions. The Minisci reaction, for instance, can often produce a mixture of regioisomers, complicating purification and reducing yields. wikipedia.org However, modern variations of this reaction have been developed to achieve higher regioselectivity. A notable example is the high-yielding, regioselective Minisci-type homolytic methoxycarbonylation at the C-5 position of a 4-brombenzo[c] mdpi.comnih.govnaphthyridine intermediate, which was a key step in an approach to ascididemin analogues developed by the Bracher group. mdpi.com Another powerful demonstration of regiocontrol was the final cyclization step in the synthesis of demethyldeoxyamphimedine, achieved via a directed remote ring metalation using a Knochel-Hauser base (TMPMgCl·LiCl), followed by intramolecular trapping of an ester group. nih.govfigshare.com This method allows for functionalization at a position that might otherwise be unreactive.

Stereoselectivity becomes a factor in the synthesis of more complex or reduced pyridoacridine analogues. For example, the synthesis of sebastianine A involved a cycloaddition step that could lead to different regioisomers, highlighting the need to control the orientation of reacting components to achieve the desired stereochemical outcome. nih.gov Although not directly applicable to the fully aromatic this compound, the principles of stereoselective synthesis are vital for exploring the chemical space around this natural product, particularly for analogues with saturated ring systems or chiral side chains.

Synthesis of Structural Analogues and Derivatives for Mechanistic Probes

A primary motivation for the total synthesis of complex natural products like this compound is the ability to create structural analogues that are inaccessible from natural sources. mdpi.com These analogues are indispensable tools for probing the biological mechanisms of action and understanding the structural features required for activity. nih.gov Synthetic routes are often designed to be modular, allowing for the late-stage introduction of diversity.

Strategies for generating analogues often involve modifying the peripheral rings of the pyridoacridine scaffold. For instance, different ring A equivalents have been introduced via Negishi or Suzuki cross-coupling reactions to a common intermediate, yielding a library of ascididemin analogues. nih.gov This allows chemists to systematically investigate the effect of steric and electronic properties of this region on biological activity. Similarly, functionalization of the A ring through regioselective electrophilic aromatic substitutions has been used to introduce amino substituents, leading to new compounds with significant cytostatic activities and even creating extended octacyclic systems with metal-chelating properties. nih.gov

The synthesis of these derivatives not only helps in mapping the pharmacophore but also in improving the physicochemical properties of the natural product lead, such as solubility and metabolic stability, which are critical for the development of potential therapeutic agents. nih.gov

Chemical Transformations for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic chemical transformation of a lead compound to determine which parts of the molecule are responsible for its biological effects. rsc.org The development of efficient synthetic routes to the pyridoacridine core has enabled extensive SAR investigations. nih.gov

Chemical transformations typically target different regions of the this compound scaffold:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, methoxy, alkyl groups) onto the carbocyclic A ring or the pyridine/acridine rings can probe the influence of electronics and sterics on activity.

Modification of the Heterocyclic Core: The nitrogen atoms within the pyridoacridine system can be quaternized or the ring systems can be modified (e.g., creating deaza-analogues) to assess the importance of the heteroatoms for biological interactions, such as DNA intercalation or enzyme inhibition. nih.gov

For example, SAR studies on analogues of the related alkaloid amphimedine (B1664939) revealed that even subtle changes, like the position of nitrogen atoms in the core structure, could significantly impact cytotoxic activity. researchgate.net The synthesis and evaluation of various phenanthrolin-7-one derivatives as analogues of ascididemin provided detailed SAR insights, linking specific structural features to in vitro antitumor activity. acs.org These transformations provide crucial data that guide the design of new, more potent, and selective compounds. preprints.org

Molecular and Cellular Pharmacology of Pantherinine

In Vitro Cytotoxicity Profiling and Cellular Effects

Pantherinine is characterized as a potent cytotoxic agent, a property shared by many pyridoacridine alkaloids. nih.gov The cytotoxic nature of this class of compounds has been established through various in vitro studies against a range of cancer cell lines. acs.orgnih.gov

Differential Cell Line Susceptibility and Specificity

While specific cell line susceptibility data for this compound is not extensively detailed in publicly available literature, the broader family of pyridoacridine alkaloids exhibits differential cytotoxicity. For instance, related compounds have shown potent activity against murine leukemia cells (L1210) and various human cancer cell lines. The cytotoxicity of these alkaloids, including this compound, is noted to be dependent on the specific substituents attached to their core chemical structure. nih.gov This suggests that this compound's efficacy likely varies among different cancer cell types, a common characteristic for cytotoxic agents that allows for potential therapeutic targeting. The evaluation of a compound's activity across a panel of cell lines is crucial for identifying patterns of sensitivity or resistance, which can provide clues about its mechanism of action and potential clinical applications.

Concentration-Dependent Biological Effects on Cellular Viability

The cytotoxic effects of this compound and related pyridoacridine alkaloids are inherently concentration-dependent. In vitro assays typically reveal a dose-response relationship where increasing concentrations of the compound lead to a decrease in cancer cell viability. This is often quantified by the IC50 value, which represents the concentration required to inhibit cell growth by 50%. Pyridoacridine alkaloids are often characterized by strong cytotoxic activity, with IC50 values frequently falling in the low micromolar (µM) range, indicating high potency. nih.gov The precise IC50 values for this compound against specific cell lines remain to be broadly published.

Table 1: Illustrative Cytotoxicity of Selected Pyridoacridine Alkaloids (Not this compound)

| Compound | Cell Line | Reported IC50 Value |

| Varamines A | L1210 Murine Leukemia | 0.03 µg/mL |

| Varamines B | L1210 Murine Leukemia | 0.05 µg/mL |

| Diplamine | L1210 Murine Leukemia | 0.02 µg/mL |

| Cystodytin J | HCT 116 Human Colon Tumor | 1.6 µM |

This table provides examples of cytotoxicity for compounds structurally related to this compound to illustrate the general potency of this alkaloid class. Data for this compound itself is not specified.

Molecular Mechanisms of Action and Target Elucidation

The planar, aromatic structure of this compound is a key feature of the pyridoacridine alkaloid family, which is strongly associated with specific mechanisms of anticancer activity. These compounds are known to interact directly with cellular macromolecules to exert their cytotoxic effects. nih.gov

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many pyridoacridine alkaloids is their ability to function as DNA intercalating agents and inhibitors of topoisomerase enzymes. nih.gov The planar iminoquinone and acridine core structures are considered key pharmacophoric motifs that enable these molecules to slide between the base pairs of the DNA double helix. researchgate.net This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, which can ultimately lead to cell death.

Furthermore, this class of compounds has been documented as inhibitors of DNA topoisomerase II. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes. oncohemakey.com By inhibiting topoisomerase II, these alkaloids can stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and subsequent cell death. nih.govnih.gov While direct evidence for this compound is pending, its structural similarity to known topoisomerase II inhibitors strongly suggests it may share this mechanism.

Modulation of Key Cellular Signaling Pathways

The downstream effects of DNA damage and topoisomerase inhibition often involve the modulation of critical cellular signaling pathways that control cell cycle progression and survival. DNA damage typically activates checkpoint pathways, such as the ATM/ATR signaling cascades, which can lead to cell cycle arrest. This provides the cell with an opportunity to repair the damage; however, if the damage is too severe, these same pathways can trigger programmed cell death. While specific pathways modulated by this compound have not been elucidated, related marine alkaloids are known to interfere with pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are central to cell growth, proliferation, and survival.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The ultimate fate of a cancer cell treated with a potent cytotoxic agent like this compound is often programmed cell death, most commonly apoptosis. The accumulation of DNA double-strand breaks, as caused by topoisomerase II inhibition, is a powerful trigger for the intrinsic apoptotic pathway. nih.gov This pathway involves the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes that execute the dismantling of the cell. plos.org Characteristics of apoptosis include cell shrinkage, nuclear fragmentation, and the formation of apoptotic bodies. Although direct studies confirming this compound's ability to induce apoptosis are not widely available, it is a well-documented outcome for numerous cytotoxic natural products that function as DNA intercalators and topoisomerase inhibitors. nih.govresearchgate.net

Interactions with Specific Intracellular Macromolecular Targets

The cytotoxic properties of this compound, a brominated aromatic alkaloid isolated from the ascidian Aplidium pantherinum, suggest its interaction with critical intracellular macromolecules, leading to the disruption of cellular homeostasis and induction of cell death. acs.orgnih.gov While comprehensive studies exclusively detailing the specific intracellular binding partners of this compound are limited, its structural classification as a pyridoacridine alkaloid allows for informed hypotheses regarding its potential macromolecular targets. The broader family of pyridoacridine alkaloids is known to exert cytotoxic effects through various mechanisms, primarily involving interactions with nucleic acids and key enzymes involved in DNA replication and maintenance. nih.govresearchgate.netnih.gov

Based on the established activities of related compounds, potential intracellular macromolecular targets for this compound may include:

DNA: Pyridoacridine alkaloids are known to interact with DNA, although the mode of interaction can vary. Some members of this class act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix, which can lead to conformational changes, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.

Topoisomerase II: This enzyme is a critical regulator of DNA topology and is a common target for anticancer drugs. nih.govresearchgate.net Several pyridoacridine alkaloids have been shown to inhibit topoisomerase II, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks in DNA. nih.govresearchgate.net This DNA damage triggers cellular stress responses and can initiate apoptotic pathways.

Telomerase: The enzyme telomerase, responsible for maintaining the length of telomeres at the ends of chromosomes, is another potential target. Inhibition of telomerase, as has been observed with the related pyridoacridine alkaloid ascididemin (B1665191), can lead to telomere shortening, cellular senescence, and apoptosis, particularly in cancer cells that rely on high telomerase activity for their immortality. nih.gov

Further research is required to definitively identify and characterize the specific intracellular macromolecular targets of this compound and to elucidate the precise molecular mechanisms underpinning its cytotoxic activity.

Mechanistic Studies of Related Pyridoacridine Alkaloids and Their Pharmacological Similarities

The pharmacological actions of this compound can be contextualized by examining the well-documented mechanisms of other cytotoxic pyridoacridine alkaloids. These compounds, while structurally diverse, often share common pathways to induce cell death, providing a framework for understanding the potential bioactivity of this compound.

A prominent example is ascididemin , a potent cytotoxic pyridoacridine alkaloid. Extensive mechanistic studies have revealed that its primary mode of action involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net The iminoquinone moiety within the ascididemin structure is believed to undergo intracellular reduction, leading to the production of superoxide and other ROS. nih.govresearchgate.net This oxidative stress results in significant cellular damage, including the cleavage of DNA, which occurs independently of topoisomerase I or II inhibition. nih.gov In addition to ROS-mediated DNA damage, ascididemin has also been reported to directly inhibit topoisomerase II, further contributing to its cytotoxicity. nih.govresearchgate.net Moreover, ascididemin has been shown to inhibit telomerase activity, presenting another avenue for its anticancer effects. nih.gov

Another relevant group of pyridoacridine alkaloids are the amphimedines . While detailed mechanistic studies are less abundant compared to ascididemin, compounds like neoamphimedine and deoxyamphimedine exhibit significant antitumor activity. researchgate.net The cytotoxic effects of these compounds are also believed to stem from their interaction with DNA and the inhibition of enzymes involved in DNA processing.

The pharmacological similarities among pyridoacridine alkaloids are rooted in their shared polycyclic aromatic scaffold, which facilitates DNA intercalation and interaction with enzymatic active sites. The presence of heteroatoms and specific functional groups on this scaffold influences the potency and specific mechanisms of action. Given that this compound shares the core pyridoacridine structure, it is plausible that it exerts its cytotoxic effects through one or more of the mechanisms established for its chemical relatives, such as ROS production, DNA damage, and inhibition of key enzymes like topoisomerase II and telomerase.

Below is a data table summarizing the mechanistic aspects of related pyridoacridine alkaloids:

| Alkaloid | Primary Mechanism(s) of Action | Key Intracellular Effects |

| Ascididemin | Generation of Reactive Oxygen Species (ROS) nih.govresearchgate.net | DNA cleavage (Topoisomerase independent) nih.gov |

| Inhibition of Topoisomerase II nih.govresearchgate.net | Induction of DNA double-strand breaks | |

| Inhibition of Telomerase nih.gov | Telomere shortening, induction of apoptosis | |

| Amphimedine (B1664939) analogues (Neoamphimedine, Deoxyamphimedine) | Presumed DNA interaction and enzyme inhibition | Antitumor activity |

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophoric Elements within the Pantherinine Scaffold

This compound belongs to the pyridoacridine class of alkaloids, which are known for their significant biological activities, including cytotoxic, antiviral, and antimicrobial properties. beilstein-journals.org The fundamental structure of these compounds, a highly conjugated system of fused rings, is a key determinant of their bioactivity. beilstein-journals.org

The core pharmacophore of this compound and related cytotoxic pyridoacridines is considered to be the 4H-pyrido[2,3,4-kl]acridin-4-one scaffold . researchgate.net This planar, electron-deficient ring system is believed to be responsible for the compound's ability to intercalate with DNA, a common mechanism of action for this class of alkaloids. nih.gov The planarity of the aromatic system allows it to insert between the base pairs of the DNA double helix, leading to the inhibition of cellular processes like replication and transcription, and ultimately resulting in cytotoxicity. nih.gov

Key pharmacophoric features within the this compound scaffold are thought to include:

The Polycyclic Aromatic System: The extended π-system is essential for DNA intercalation. The size and shape of this system influence the binding affinity and specificity.

The Iminoquinone Moiety: this compound possesses an iminoquinone feature within its tetracyclic structure. nih.gov This functionality can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) which can cause cellular damage and contribute to its cytotoxic effects. nih.gov

Nitrogen Atoms: The nitrogen atoms within the pyridoacridine skeleton can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes (e.g., topoisomerases) or DNA. nih.gov

While the general pharmacophoric features of pyridoacridines are recognized, detailed studies pinpointing the specific contributions of each functional group on the this compound molecule itself are limited in publicly available research. The table below summarizes the proposed essential pharmacophoric elements of this compound based on its structural class.

| Pharmacophoric Element | Proposed Role in Biological Activity |

| 4H-pyrido[2,3,4-kl]acridin-4-one Scaffold | Core structural framework, responsible for DNA intercalation. researchgate.net |

| Iminoquinone-like System | Potential for redox cycling and generation of ROS. nih.gov |

| Heterocyclic Nitrogen Atoms | Act as hydrogen bond acceptors, crucial for target binding. nih.gov |

Systematic Evaluation of Structural Modifications on Biological Activity

The systematic modification of the this compound structure and the evaluation of the resulting analogues' biological activity are fundamental to refining the understanding of its SAR. While specific and extensive SAR studies dedicated solely to this compound are not widely reported, research on the broader class of pyridoacridine alkaloids provides valuable insights into how structural changes can affect cytotoxicity.

Generally, for pyridoacridine alkaloids, modifications have focused on several key areas:

Substitution on the Aromatic Rings: The addition of various substituents to the aromatic rings can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. For some pyridoacridines, the introduction of amino groups has been shown to yield derivatives with significant cytostatic activities. researchgate.net

Modification of the Side Chains: Although this compound itself does not possess a prominent side chain, in related compounds, alterations to side chains have been a common strategy to modulate activity and selectivity.

Changes to the Core Heterocyclic System: Modifications within the heterocyclic core, such as the number and position of nitrogen atoms, can impact the molecule's ability to interact with its biological targets.

A hypothetical systematic evaluation for this compound could involve the synthesis and testing of analogues with modifications at various positions, as illustrated in the table below. The predicted impact on activity is based on general principles of medicinal chemistry and SAR of the pyridoacridine class.

| Modification Position | Type of Modification | Predicted Impact on Cytotoxicity | Rationale |

| Ring A | Addition of electron-donating groups (e.g., -NH2, -OH) | Potentially increased | May enhance hydrogen bonding interactions with target sites. researchgate.net |

| Ring A | Addition of electron-withdrawing groups (e.g., -NO2, -CF3) | Potentially altered | Could modify DNA binding affinity and redox potential. |

| Iminoquinone Moiety | Reduction of the carbonyl group | Likely decreased | Would disrupt the planarity and redox properties of the system. nih.gov |

| Nitrogen Atom | Alkylation or quaternization | Likely altered | Could change the hydrogen bonding capacity and overall charge. |

It is important to note that these are predictive statements, and empirical testing would be required to confirm the actual effects of these structural modifications on the biological activity of this compound.

Rational Design and Synthesis of this compound Analogues for Targeted Mechanistic Studies

The rational design of analogues is a goal-oriented approach that leverages the understanding of a compound's SAR to create new molecules with specific properties, such as enhanced potency, improved selectivity, or features that facilitate mechanistic studies. uibk.ac.at For this compound, this could involve designing analogues to probe its interaction with specific cellular targets.

For instance, to investigate the role of DNA intercalation, analogues could be designed with altered planarity or with bulky substituents that would hinder insertion into the DNA helix. If these analogues show significantly reduced cytotoxicity, it would provide strong evidence for DNA intercalation as a primary mechanism of action.

Similarly, to explore the importance of topoisomerase inhibition, this compound analogues could be docked into the crystal structures of topoisomerase enzymes to predict favorable binding modes. beilstein-journals.org This information could then guide the synthesis of new derivatives with optimized interactions, which could then be tested in enzymatic assays.

The synthesis of this compound and its analogues is a complex undertaking due to the fused polycyclic nature of the scaffold. beilstein-journals.org Synthetic strategies often involve multi-step sequences to construct the intricate ring system. mdpi.com The development of more efficient synthetic routes is an active area of research that would greatly facilitate the generation of a library of this compound analogues for comprehensive SAR and mechanistic investigations. uibk.ac.at

An example of a research direction for the rational design of this compound analogues is presented in the table below.

| Research Objective | Design Strategy for Analogue | Synthetic Approach | Desired Outcome for Mechanistic Study |

| Confirm DNA Intercalation | Introduce a non-planar substituent (e.g., a bulky alkyl group) on the aromatic backbone. | Multi-step organic synthesis to build the substituted pyridoacridine core. | Reduced cytotoxicity in analogues unable to intercalate effectively. |

| Probe Topoisomerase II Inhibition | Synthesize analogues with modified functional groups predicted to interact with key residues in the enzyme's active site. | Utilize computational docking to guide the design, followed by targeted synthesis. beilstein-journals.org | Correlation between predicted binding affinity and measured enzymatic inhibition. |

| Investigate the Role of ROS | Create analogues with modified redox potentials by introducing electron-donating or -withdrawing groups. | Synthesis of a series of analogues with varying substituents on the aromatic rings. | Correlation between the redox potential of the analogues and their ability to generate ROS and induce cell death. |

The advancement of synthetic methodologies and computational tools will continue to enable more sophisticated rational design approaches, paving the way for a deeper understanding of this compound's biological activity and the development of novel anticancer agents. uibk.ac.at

Advanced Research Perspectives and Unexplored Avenues

Chemoinformatic and Computational Approaches to Pantherinine Mechanistic Studies

Chemoinformatics provides a powerful lens through which to investigate the mechanistic underpinnings of this compound's cytotoxicity. researchgate.net This field combines chemistry, computer science, and information technology to analyze chemical data, predict activity, and model interactions. researchgate.netd-nb.info For a complex alkaloid like this compound, these approaches offer avenues for exploration that are rapid and resource-efficient.

Molecular docking studies, for instance, could generate hypotheses about this compound's molecular targets. For the broader class of pyridoacridine alkaloids, docking studies have been instrumental in understanding interactions with enzymes like Topoisomerase IIα, revealing how specific structural features, such as the position of a carbonyl group, can influence biological activity. psu.edu Similar computational models for this compound could predict its binding affinity and orientation within the active sites of various key cellular proteins, such as kinases, proteases, or DNA-related enzymes.

Table 1: Potential Chemoinformatic Applications for this compound Research

| Computational Technique | Application to this compound Research | Potential Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes of this compound with known cancer targets (e.g., topoisomerases, kinases). | Identification of likely molecular targets; understanding the structural basis of interaction. |

| QSAR Modeling | Correlating structural features of this compound analogs with their cytotoxic activity. | Defining the pharmacophore; guiding the synthesis of optimized lead compounds. |

| Pharmacophore Modeling | Creating 3D models of the essential features for bioactivity to screen virtual compound libraries. | Discovery of novel scaffolds with similar activity profiles; understanding key interaction points. imtm.cz |

| Molecular Dynamics | Simulating the dynamic behavior of this compound when bound to a target protein over time. | Assessing the stability of the predicted binding pose; revealing allosteric effects. |

Potential for Novel Mechanistic Target Identification within Cellular Systems

The pronounced cytotoxicity of this compound against cancer cell lines necessitates a deeper investigation into its precise molecular targets. researchgate.net While many pyridoacridine alkaloids are known to function by intercalating with DNA or inhibiting topoisomerase enzymes, the exact targets of this compound remain to be definitively identified. psu.edu Modern chemical biology and proteomic techniques offer powerful, unbiased approaches to pinpoint the specific proteins with which this compound interacts to exert its effects.

One such strategy is chemical proteomics , which utilizes chemical probes to isolate and identify protein targets from complex biological samples. nih.gov An activity-based protein profiling (ABPP) approach could be developed where a this compound-derived probe is used to covalently label its protein targets in cell lysates or live cells. Subsequent proteomic analysis via mass spectrometry would then identify these labeled proteins. nih.gov

Another powerful method is Drug Affinity Responsive Target Stability (DARTS) . This technique leverages the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to proteolysis. researchgate.net By treating cell lysates with this compound and then with a protease, its target proteins would be protected from degradation and could be identified by comparing the protein bands on a gel or through quantitative mass spectrometry. researchgate.net Furthermore, genetic approaches like CRISPR-Cas9 screens can be employed to identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby implicating their protein products in its mechanism of action. nuvisan.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

To build a holistic picture of this compound's cellular impact, it is crucial to look beyond a single target and consider the global cellular response. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of the perturbations caused by a bioactive compound. evotec.com

By treating cancer cells with this compound and analyzing subsequent changes in the proteome and metabolome, researchers can map the affected biochemical pathways. nih.gov For example, quantitative proteomics (like SILAC or TMT labeling) could reveal the up- or down-regulation of hundreds or thousands of proteins following treatment, pointing towards the activation of specific stress responses, cell cycle arrest pathways, or apoptotic mechanisms. nih.gov

Simultaneously, metabolomics analysis using NMR or mass spectrometry could identify significant changes in the levels of small-molecule metabolites. nih.gov A perturbation in energy metabolism, amino acid synthesis, or nucleotide pools could provide critical clues about the cellular processes disrupted by this compound. nih.gov Integrating these proteomic and metabolomic datasets can create a detailed network map of this compound's mechanism of action, potentially revealing unexpected downstream effects or synergistic pathway inhibition that could be exploited therapeutically. evotec.comnih.gov

Role of Symbiotic Microorganisms in this compound Production within Host Ascidians

The origin of many marine natural products is a subject of intense investigation, with mounting evidence suggesting that symbiotic microorganisms, rather than the host organism itself, are the true biosynthetic producers. researchgate.netmdpi.com Ascidians are known to host diverse and stable communities of microbes that are distinct from those in the surrounding seawater. nih.goveuropa.eu This raises the compelling possibility that this compound is not produced by the ascidian Aplidium pantherinum, but by one of its microbial symbionts.

Verifying this hypothesis is a key unexplored avenue. Culture-independent metagenomic sequencing of the microbial community associated with A. pantherinum could identify biosynthetic gene clusters (BGCs) responsible for producing polycyclic aromatic alkaloids. If a candidate BGC is found, heterologous expression of these genes in a tractable bacterial host (like E. coli or Streptomyces) could be attempted to see if this compound is produced.

Furthermore, a combination of fluorescence in situ hybridization (FISH) and mass spectrometry imaging (e.g., MALDI-imaging) could be used to localize this compound within the ascidian's tissues and determine if its location co-localizes with specific microbial populations. Discovering a microbial origin for this compound would have profound implications, potentially enabling a more sustainable and scalable production route through fermentation, bypassing the need to harvest the host ascidian. mdpi.com

Future Directions in Advanced Synthetic Methodology Development for Complex Alkaloids

While a total synthesis of this compound has been achieved, leveraging a biaryl cross-coupling reaction, the development of more advanced and versatile synthetic routes remains a valuable goal. clockss.orgresearchgate.net Modern synthetic organic chemistry offers a toolkit of powerful reactions that could enable more efficient, scalable, and modular syntheses of this compound and its derivatives. sarponggroup.com

A particularly promising strategy is the use of C-H functionalization . This approach avoids the need for pre-functionalized starting materials by directly converting strong carbon-hydrogen bonds into new chemical bonds. A C-H functionalization-based strategy could significantly shorten the synthesis of the pyridoacridine core, as has been demonstrated for the related pyrroloiminoquinone alkaloids. nih.gov

Another frontier is the integration of biocatalysis with traditional chemical synthesis. rsc.org Enzymes involved in the biosynthesis of other complex alkaloids, such as Pictet-Spenglerases or versatile oxidases, could potentially be harnessed to construct key bonds or introduce functional groups with high stereo- and regioselectivity. rsc.org The development of a flexible synthetic platform would be invaluable for producing a wide range of this compound analogs for detailed structure-activity relationship studies and for probing its mechanism of action. nih.gov

Ecological and Evolutionary Significance of this compound Production in Marine Ecosystems

The production of potent cytotoxic compounds like this compound by a sessile marine invertebrate strongly suggests a role in chemical defense. mdpi.com In the crowded and competitive marine environment, sessile organisms like ascidians must deter predators, prevent fouling by other organisms (antifouling), and compete for space. Bioactive secondary metabolites are a primary weapon in this struggle for survival. taylorfrancis.com

The broad-spectrum biological activity of many pyridoacridine alkaloids, including antimicrobial and antifeedant properties, supports this ecological role. psu.edunih.gov this compound's cytotoxicity likely makes the ascidian unpalatable or toxic to potential predators. It may also inhibit the growth of competing organisms or pathogens in its immediate vicinity.

Future ecological studies could directly test these hypotheses. For example, extracts from A. pantherinum containing this compound could be incorporated into artificial diets to test their deterrent effects on relevant marine predators. Similarly, its antifouling potential could be assessed by coating surfaces with the compound and observing the settlement of larvae from common fouling organisms. Understanding the ecological role of this compound is essential for appreciating the complex chemical interactions that structure marine ecosystems and the evolutionary pressures that drive the production of such remarkable molecular diversity. taylorfrancis.comresearchgate.netfrontiersin.org

Q & A

Basic Research Questions

Q. How can researchers systematically identify gaps in existing literature on Pantherinine’s pharmacological properties?

- Methodological Answer : Conduct a systematic review using databases like PubMed, Scopus, and Web of Science with keywords such as "this compound," "alkaloid pharmacology," and "structure-activity relationships." Employ frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. For example:

- Population: In vitro/in vivo models.

- Intervention: this compound administration.

- Comparison: Known alkaloids (e.g., vinblastine, quinine).

- Outcome: Bioactivity metrics (IC50, LD50).

Use citation chaining to trace seminal studies and identify under-explored areas, such as this compound’s effects on non-cancer cell lines .

Q. What experimental approaches are recommended for initial characterization of this compound’s chemical stability?

- Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and light conditions using HPLC-UV/Vis. Quantify degradation products via mass spectrometry. Include controls with structurally similar alkaloids to benchmark stability profiles. Document protocols using reproducibility checklists (e.g., ARRIVE guidelines) to ensure transparency .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s cytotoxicity across different cancer cell lines?

- Methodological Answer : Apply triangulation by cross-validating results through:

- In vitro: Replicate assays (MTT, apoptosis markers) using standardized cell lines (e.g., NCI-60 panel).

- In silico: Molecular docking to compare this compound’s binding affinity with known targets (e.g., tubulin, topoisomerases).

- Meta-analysis: Pool data from independent studies to identify confounding variables (e.g., solvent used, exposure duration).

Statistical tools like ANOVA with post-hoc tests can isolate experimental variables causing discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action in heterogeneous biological systems?

- Methodological Answer : Integrate multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to track protein interaction networks.

- Metabolomics : LC-MS to map metabolic pathway perturbations.

Validate findings using CRISPR-Cas9 knockouts of candidate targets (e.g., mTOR, NF-κB). Prioritize targets with high fold-change and pathway enrichment scores .

Q. How can researchers design robust dose-response studies for this compound while minimizing off-target effects?

- Methodological Answer :

- Pre-screening : Use high-content screening (HCS) to assess off-target cytotoxicity in primary human cells.

- Dose Optimization : Apply Hill equation modeling to derive EC50/IC50 values, ensuring linearity in the dynamic range.

- Controls : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls. Use isogenic cell pairs to isolate genotype-specific effects.

Document raw data and analysis scripts in open repositories (e.g., Zenodo) for peer validation .

Data Analysis & Interpretation

Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Use the Chou-Talalay method to calculate Combination Index (CI) values:

- CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism.

Supplement with Bliss independence modeling to account for non-interacting targets. For high-throughput data, machine learning pipelines (e.g., Random Forest) can identify predictor variables for synergy .

Q. How should researchers handle batch-to-batch variability in this compound extraction from natural sources?

- Methodological Answer : Implement quality-by-design (QbD) protocols:

- DoE : Design of Experiments to optimize extraction parameters (solvent polarity, temperature).

- PCA : Principal Component Analysis to correlate batch variability with bioactivity.

Standardize raw material sourcing using genomic barcoding of plant specimens to ensure consistency .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance in preclinical studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including:

- Sample size justification via power analysis.

- Randomization of treatment groups.

- Blinding during data collection.

For in vitro work, disclose cell line authentication (e.g., STR profiling) and mycoplasma testing .

Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic data?

- Methodological Answer :

- In vivo : Use cannulated animal models for continuous plasma sampling.

- Analytical Validation : Cross-validate LC-MS/MS results with orthogonal methods (e.g., ELISA).

Publish full datasets with metadata (e.g., animal diet, circadian timing) to contextualize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.